IDO1 Inhibitory Activity: A Moderate, Target-Specific Profile Compared to Clinical Candidates
In a direct biochemical assay, methyl 3,6-dibromo-1H-indole-4-carboxylate inhibited human IDO1 with an IC50 of 640 nM [1]. This places its potency between highly optimized clinical candidates like Epacadostat (IC50 67 nM) and less potent tool compounds or natural products . This moderate activity profile may be advantageous for research applications requiring a less potent chemical probe to avoid complete pathway shutdown or to study subtle modulation of the kynurenine pathway.
| Evidence Dimension | Inhibition of human indoleamine 2,3-dioxygenase 1 (IDO1) enzyme activity |
|---|---|
| Target Compound Data | IC50 = 640 nM |
| Comparator Or Baseline | Epacadostat (INCB024360): IC50 = 67 nM; Derivative 21 (ref. [2]): IC50 = 7,000 nM |
| Quantified Difference | Target compound is 9.6-fold less potent than Epacadostat and 10.9-fold more potent than Derivative 21 |
| Conditions | Inhibition of recombinant human IDO1 (12 to 403 aa) expressed in E. coli Transetta (DE3), measured by nanodrop 2000c spectrophotometric analysis [1] |
Why This Matters
The quantified IC50 value enables researchers to select this compound as a moderate-potency IDO1 inhibitor for specific experimental designs, differentiating it from both highly potent clinical candidates and weaker screening hits.
- [1] BindingDB. (2025). BDBM50606613 CHEMBL5219865: Affinity Data for methyl 3,6-dibromo-1H-indole-4-carboxylate. View Source
- [2] Coletti, A., et al. (2016). New Inhibitors of Indoleamine 2,3-Dioxygenase 1: Molecular Modeling Studies, Synthesis, and Biological Evaluation. ACS Publications. View Source
